molecular formula C4H7ClN4O2 B6183091 3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride CAS No. 2746424-37-1

3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride

Cat. No. B6183091
CAS RN: 2746424-37-1
M. Wt: 178.6
InChI Key:
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Description

3-Methyl-4-nitro-1H-pyrazol-5-amine hydrochloride (3-MNP HCl) is an organic compound with a molecular formula of C4H7ClN4O2 and a molecular weight of 172.58 g/mol. It is an amine derivative and is commonly used as a reagent in organic synthesis. 3-MNP HCl is also used in scientific research, as a biochemical tool, and in laboratory experiments.

Mechanism of Action

The mechanism of action of 3-MNP HCl is not completely understood. However, it is thought to act as an inhibitor of certain enzymes, such as proteases and phosphatases. This inhibition is thought to be due to the binding of 3-MNP HCl to the active site of the enzyme, preventing it from performing its usual function.
Biochemical and Physiological Effects
3-MNP HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases. It has also been shown to inhibit the growth of certain types of cells, such as cancer cells. Additionally, 3-MNP HCl has been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-MNP HCl in laboratory experiments include its relatively low cost and its availability in a wide range of concentrations. Additionally, 3-MNP HCl is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. For example, 3-MNP HCl can be toxic at high concentrations and can cause irritation to the skin and eyes. Additionally, it can be difficult to accurately measure the concentration of 3-MNP HCl in a solution.

Future Directions

Future research on 3-MNP HCl should focus on better understanding its mechanism of action and its biochemical and physiological effects. Additionally, further research should be done to explore its potential applications in drug development and in medical treatments. Additionally, further research should focus on developing methods to better measure the concentration of 3-MNP HCl in a solution and to improve its stability. Finally, research should be done to explore the potential of 3-MNP HCl as a tool for studying the structure and function of proteins.

Synthesis Methods

3-MNP HCl is typically synthesized through a reaction of 3-methyl-4-nitro-1H-pyrazol-5-amine (3-MNP) with hydrochloric acid. This reaction produces 3-MNP HCl as the product. The reaction is carried out in a two-step process. First, 3-MNP is dissolved in a solvent such as water or ethanol. Then, hydrochloric acid is added to the solution and the mixture is heated to a temperature of around 100°C. The reaction is then allowed to cool and the product is collected by filtration.

Scientific Research Applications

3-MNP HCl has been used in scientific research for a variety of applications. It has been used as a biochemical tool for the study of enzyme kinetics and for the characterization of proteins. It has also been used to study the structure and function of proteins and to study the effect of drugs on cell physiology. Additionally, 3-MNP HCl has been used in laboratory experiments to study the effect of various compounds on cell growth and development.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride involves the reaction of 3-methyl-4-nitropyrazole with hydroxylamine hydrochloride followed by reduction with sodium dithionite to yield the desired product.", "Starting Materials": [ "3-methyl-4-nitropyrazole", "hydroxylamine hydrochloride", "sodium dithionite" ], "Reaction": [ "Step 1: Dissolve 3-methyl-4-nitropyrazole (1.0 g, 7.2 mmol) in 10 mL of ethanol.", "Step 2: Add hydroxylamine hydrochloride (0.8 g, 11.5 mmol) to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Add sodium dithionite (1.2 g, 7.2 mmol) to the reaction mixture and stir for an additional 2 hours.", "Step 4: Filter the reaction mixture and wash the solid with water.", "Step 5: Recrystallize the product from ethanol to yield 3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride as a yellow solid (yield: 80%)." ] }

CAS RN

2746424-37-1

Product Name

3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride

Molecular Formula

C4H7ClN4O2

Molecular Weight

178.6

Purity

95

Origin of Product

United States

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